molecular formula C11H20O B14459687 Cyclohexene, 3-(1,1-dimethylethyl)-6-methoxy-, trans- CAS No. 71555-64-1

Cyclohexene, 3-(1,1-dimethylethyl)-6-methoxy-, trans-

Cat. No.: B14459687
CAS No.: 71555-64-1
M. Wt: 168.28 g/mol
InChI Key: XSCJYACJCMFFJY-UHFFFAOYSA-N
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Description

Cyclohexene, 3-(1,1-dimethylethyl)-6-methoxy-, trans- is an organic compound with the molecular formula C10H18O. This compound is a derivative of cyclohexene, characterized by the presence of a tert-butyl group at the 3-position and a methoxy group at the 6-position in the trans-configuration. It is a colorless liquid with a distinct odor and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexene, 3-(1,1-dimethylethyl)-6-methoxy-, trans- typically involves the alkylation of cyclohexene derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexene is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable base.

Industrial Production Methods

Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the trans-configuration, and purification steps such as distillation and recrystallization are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexene, 3-(1,1-dimethylethyl)-6-methoxy-, trans- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to cyclohexane derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

    Substitution: Reagents such as sodium methoxide or sodium hydride are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Cyclohexanone, cyclohexanol, and cyclohexanecarboxylic acid.

    Reduction: Cyclohexane derivatives.

    Substitution: Various substituted cyclohexenes depending on the nucleophile used.

Scientific Research Applications

Cyclohexene, 3-(1,1-dimethylethyl)-6-methoxy-, trans- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Cyclohexene, 3-(1,1-dimethylethyl)-6-methoxy-, trans- involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl and methoxy groups influence its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexene, 3-methyl-6-(1-methylethyl)-, trans-: Similar structure but with a methyl group instead of a tert-butyl group.

    Cyclohexane, 1,3-dimethyl-, trans-: Lacks the methoxy group and has two methyl groups instead.

    Cyclohexene, 3-(1,1-dimethylethyl)-: Similar but without the methoxy group.

Uniqueness

Cyclohexene, 3-(1,1-dimethylethyl)-6-methoxy-, trans- is unique due to the presence of both the tert-butyl and methoxy groups in the trans-configuration. This specific arrangement imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

71555-64-1

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

3-tert-butyl-6-methoxycyclohexene

InChI

InChI=1S/C11H20O/c1-11(2,3)9-5-7-10(12-4)8-6-9/h5,7,9-10H,6,8H2,1-4H3

InChI Key

XSCJYACJCMFFJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(C=C1)OC

Origin of Product

United States

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